3-Methylphenoxyacetic acid

Description

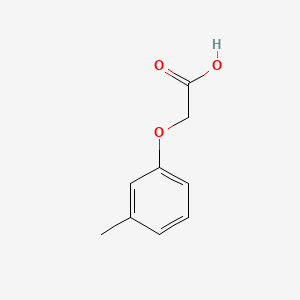

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7-3-2-4-8(5-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZECTCSEONQIPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075110 | |

| Record name | 3-Methylphenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643-15-8 | |

| Record name | 2-(3-Methylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1643-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, (3-methylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001643158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1643-15-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylphenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methylphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Data Profile: 3-Methylphenoxyacetic Acid (CAS 1643-15-8)

[1]

Executive Summary & Chemical Identity

3-Methylphenoxyacetic acid (also known as m-tolyloxyacetic acid) is a pivotal intermediate in the synthesis of phenoxy herbicides and pharmaceutical agents acting as PPAR agonists.[1] This technical guide provides a comprehensive spectroscopic characterization, synthesizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data to establish a definitive identification profile.

Chemical Structure:

Experimental Methodology

To ensure reproducibility, the following standard protocols are referenced for the generation of the spectroscopic data presented below.

-

Sample Preparation (NMR): 10-15 mg of analyte dissolved in 0.6 mL of deuterated chloroform (CDCl

) or DMSO- -

Infrared Spectroscopy: Data collected using a KBr pellet or Nujol mull method to prevent interactions with hygroscopic solvents.

-

Mass Spectrometry: Electron Ionization (EI) at 70 eV, direct insertion probe.

Mass Spectrometry (MS) Analysis

The mass spectrum of 3-methylphenoxyacetic acid is characterized by a distinct molecular ion and a fragmentation pattern driven by the stability of the aromatic core and the tropylium ion.

Fragmentation Logic

The primary fragmentation pathway involves the cleavage of the ether linkage and the carboxylic acid tail.

-

Molecular Ion (

): Observed at m/z 166 .[3] -

Loss of Carboxyl Group (

): Cleavage of the -

Tropylium Ion Formation (

): The methyl-substituted aromatic ring rearranges to form the highly stable tropylium ion at m/z 91 , a hallmark of alkyl-substituted benzenes.

MS Data Summary[7]

| m/z (Mass-to-Charge) | Relative Abundance (%) | Fragment Assignment | Mechanism |

| 166 | 45-60% | Molecular Ion (Radical Cation) | |

| 121 | 100% (Base Peak) | Loss of | |

| 107 | 15-20% | m-Cresol fragment (rearrangement) | |

| 91 | 30-40% | Tropylium Ion (Benzyl cleavage) | |

| 77 | 10-15% | Phenyl Cation |

Fragmentation Pathway Diagram

Figure 1: Proposed fragmentation pathway for 3-Methylphenoxyacetic acid under Electron Ionization (70 eV).

Infrared Spectroscopy (IR) Analysis

The IR spectrum provides rapid confirmation of the carboxylic acid functionality and the ether linkage.

Functional Group Assignments

-

Carboxylic Acid (O-H): A broad, intense band spanning 2500–3300 cm

is characteristic of the O-H stretch in carboxylic acid dimers. -

Carbonyl (C=O): A sharp, strong peak at 1710–1740 cm

confirms the presence of the carboxylic acid carbonyl.[7] -

Ether (C-O-C): Strong stretching vibrations at 1230–1250 cm

(asymmetric) and 1050–1100 cm

IR Data Summary Table

| Wavenumber (cm | Intensity | Vibrational Mode | Functional Group |

| 2800–3200 | Broad, Strong | Carboxylic Acid (H-bonded) | |

| 2920, 2860 | Medium | Alkyl C-H (Methyl/Methylene) | |

| 1715–1735 | Strong, Sharp | Carboxylic Acid Carbonyl | |

| 1585, 1490 | Medium | Aromatic Ring Skeleton | |

| 1240 | Strong | Aryl Ether (Ar-O-C) | |

| 780, 690 | Strong | meta-Substituted Benzene (Out-of-plane) |

Nuclear Magnetic Resonance (NMR) Analysis

NMR offers the most definitive structural proof, distinguishing the meta-isomer from ortho and para analogs via coupling patterns in the aromatic region.

H NMR (Proton NMR)

Solvent: CDCl

The aromatic region (6.7–7.3 ppm) is critical. A meta-substituted ring typically displays a singlet-like peak (H2), two doublets (H4, H6), and a pseudo-triplet (H5).

| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Context |

| 10.5 – 11.5 | Broad Singlet | 1H | Acidic proton (Exchangeable with D | |

| 7.15 – 7.22 | Triplet (t) | 1H | Ar-H (C5) | meta to both substituents |

| 6.78 – 6.85 | Multiplet (m) | 3H | Ar-H (C2, C4, C6) | H2 is often a singlet; H4/H6 are doublets |

| 4.68 | Singlet (s) | 2H | Methylene adjacent to Oxygen and Carbonyl | |

| 2.34 | Singlet (s) | 3H | Methyl group on the aromatic ring |

C NMR (Carbon NMR)

Solvent: CDCl

The spectrum should show 9 distinct carbon signals : 1 Carbonyl, 6 Aromatic, 1 Methylene, and 1 Methyl.

| Chemical Shift ( | Carbon Type | Assignment |

| 175.2 | Quaternary (C=O) | Carboxylic Acid Carbonyl |

| 157.8 | Quaternary (C-O) | Aromatic C1 (Ipso to Oxygen) |

| 139.6 | Quaternary (C-Me) | Aromatic C3 (Ipso to Methyl) |

| 129.4 | Methine (CH) | Aromatic C5 |

| 122.8 | Methine (CH) | Aromatic C4 (Para to Ether) |

| 115.6 | Methine (CH) | Aromatic C2 (Ortho to both) |

| 111.4 | Methine (CH) | Aromatic C6 (Ortho to Ether) |

| 65.1 | Methylene (CH | Ether Methylene ( |

| 21.5 | Methyl (CH | Aromatic Methyl ( |

Analytical Workflow Diagram

The following diagram illustrates the logical flow for validating the identity of 3-Methylphenoxyacetic acid using the described techniques.

Figure 2: Step-by-step spectroscopic validation workflow.

References

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of (3-Methylphenoxy)acetic acid. NIST Mass Spectrometry Data Center. [Link]

-

PubChem. (2024). Compound Summary: 2-(3-Methylphenoxy)acetic acid.[1][2] National Center for Biotechnology Information. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (General reference for fragmentation mechanisms and chemical shift correlations).

Sources

- 1. 3-METHYLPHENOXYACETIC ACID | 1643-15-8 [chemicalbook.com]

- 2. Acetic acid, (3-methylphenoxy)- | C9H10O3 | CID 74235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methoxyphenylacetic acid(1798-09-0) 1H NMR spectrum [chemicalbook.com]

- 4. (2-甲苯氧基)乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. low/high resolution 1H proton nmr spectrum of methyl ethanoate C3H6O2 CH3COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl acetate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Solubility of 3-Methylphenoxyacetic acid in organic solvents

Title: Technical Guide: Solubility Profiling and Process Engineering of 3-Methylphenoxyacetic Acid Subtitle: Thermodynamic Modeling, Experimental Protocols, and Purification Strategies for Organic Acid Intermediates

Executive Summary

This technical guide provides a comprehensive analysis of the solubility behavior of 3-Methylphenoxyacetic acid (3-MPA) , a critical intermediate in the synthesis of phenoxy-herbicides and pharmaceutical precursors. Designed for process chemists and formulation scientists, this document moves beyond static data points to explore the thermodynamic drivers of solubility. We detail the Laser Monitoring Observation Technique for precise solubility determination, analyze the thermodynamic modeling using the Apelblat Equation , and provide actionable strategies for solvent selection in recrystallization processes.

Part 1: Physicochemical Profile & Structural Determinants[1]

Understanding the solubility of 3-MPA requires a foundational grasp of its solid-state properties. As a carboxylic acid derivative of m-cresol, its solubility is governed by the interplay between the hydrophobic tolyl ring and the hydrophilic carboxyl group.[1]

Table 1: Physicochemical Constants of 3-Methylphenoxyacetic Acid

| Parameter | Value | Source / Context |

| CAS Number | 1878-49-5 (or 1643-15-8) | Registry Identity |

| Molecular Formula | MW: 166.17 g/mol | |

| Melting Point | 102–103 °C | High crystal lattice energy [1][2] |

| pKa | 3.203 (at 25°C) | Weak acid; pH-dependent solubility [3] |

| LogP (Octanol/Water) | ~1.46 | Moderate lipophilicity [3] |

| Density | 1.327 g/cm³ | Solid state density [2] |

| Key Functional Groups | Carboxyl (-COOH), Ether (-O-) | H-bond donor/acceptor sites |

Solubility Mechanism: The "methyl" substituent at the meta position disrupts the crystal lattice less than a para substituent would, but still contributes to significant lattice energy (indicated by the >100°C melting point). Solubility is driven by:

-

Dipole-Dipole Interactions: Critical in polar aprotic solvents (e.g., Acetone).

-

Hydrogen Bonding: The carboxyl group forms dimers in non-polar solvents (Toluene) and H-bonds with protic solvents (Methanol, Ethanol).

Part 2: Experimental Protocol - Laser Monitoring Technique

For high-precision solubility data required in Process Analytical Technology (PAT), the Laser Monitoring Observation Technique is the gold standard. It eliminates the subjectivity of visual inspection and the equilibration time errors of the static gravimetric method.

Protocol: Dynamic Solubility Determination

Objective: Determine the mole fraction solubility (

Equipment:

-

Jacketed glass vessel (50 mL) with temperature control (

K). -

Laser monitoring system (scattering intensity detection).

-

Precision digital burette or solid dispenser.

Workflow Diagram (DOT):

Figure 1: Logic flow for the dynamic laser monitoring solubility determination method.

Step-by-Step Procedure:

-

Preparation: Weigh the empty vessel. Add a known mass of pure solvent (

). -

Equilibration: Set the thermostat to the starting temperature (e.g., 298.15 K) and stir at 400 rpm.

-

Addition: Add 3-MPA powder in small increments using the solid dispenser.

-

Monitoring: The laser beam passes through the solution.

-

Under-saturated: Beam passes through (High intensity at detector).

-

Saturated: Solid particles scatter light (Intensity drops/fluctuates).

-

-

Endpoint: The point where the laser intensity drops permanently indicates the presence of undissolved solid (Saturation). Record total solute mass (

). -

Calculation:

Where

Part 3: Thermodynamic Modeling & Data Analysis

Raw solubility data must be correlated to thermodynamic models to be useful for process scaling. For 3-MPA, the Modified Apelblat Equation is the most reliable semi-empirical model.

The Modified Apelblat Model

This model assumes a linear relationship between the logarithm of mole fraction solubility and temperature (with a correction term).

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).[2]

-

: Empirical parameters derived from regression analysis.

-

&

- : Accounts for the temperature dependence of the enthalpy of fusion.

-

&

Thermodynamic Parameters Calculation:

Using the Van't Hoff analysis, we derive the standard enthalpy (

-

Enthalpy:

-

Gibbs Energy:

-

Entropy:

Interpretation for 3-MPA:

-

Positive

: Dissolution is endothermic . Solubility increases with temperature (typical for 3-MPA in organic solvents). -

Positive

: The process is entropy-driven , likely due to the disruption of the ordered solvent structure by the bulky aromatic ring.

Part 4: Solubility Profile & Process Engineering

Based on the structural analogues (Phenoxyacetic acid, MCPA) and synthesis literature, the solubility profile of 3-MPA follows a distinct polarity-driven trend.

Table 2: Solubility Profile and Solvent Selection Guide

| Solvent Class | Representative Solvent | Solubility Behavior | Process Application |

| Lower Alcohols | Methanol, Ethanol | High (Increases sharply with T) | Primary Recrystallization Solvent. High solubility at boiling point, moderate at cooling allows for high yield recovery [2]. |

| Esters | Ethyl Acetate | Moderate-High | Good for extraction from aqueous acidification steps. |

| Aromatic Hydrocarbons | Toluene | Moderate | Used when water exclusion is critical. Lower solubility than alcohols due to lack of H-bonding. |

| Ethers | THF, Diethyl Ether | High | Excellent dissolving power but poor for crystallization (too soluble). |

| Alkanes | n-Hexane, Heptane | Very Low | Anti-solvent. Added to induce precipitation in crystallization workflows. |

| Water | Water | Low (pH dependent) | Soluble as salt (pH > 4); Insoluble as free acid. Used as the "dump" solvent for precipitation. |

Purification Strategy: Recrystallization

The synthesis of 3-MPA often yields colored impurities (oxidation products of m-cresol). The optimal purification utilizes the differential solubility in Methanol/Water systems.

Recrystallization Workflow (DOT):

Figure 2: Industrial recrystallization workflow for 3-Methylphenoxyacetic acid purification.

References

-

MiraCosta College. (2012). Experiment 4: Preparation of Phenoxyacetic Acid Derivatives. Chemistry 211 Laboratory Manual. Retrieved from [Link]

-

PubChem. (2025). Acetic acid, (3-methylphenoxy)- (CID 74235).[3] National Center for Biotechnology Information. Retrieved from [Link]

- Jouyban-Gharamaleki, V., et al. (2015). An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique. Journal of Pharmaceutical and Biomedical Analysis.

-

Gracin, S., & Rasmuson, Å. C. (2002).[4] Solubility of phenylacetic acid... in pure solvents. Journal of Chemical & Engineering Data, 47(6), 1379-1383.[4] (Contextual citation for structural analogue behavior).

Sources

Biological Activity of 3-Methylphenoxyacetic Acid Isomers: A Technical Guide

The following technical guide details the biological activity, pharmacological potential, and synthesis of 3-methylphenoxyacetic acid and its positional isomers.

Executive Summary

3-Methylphenoxyacetic acid (m-cresoxyacetic acid) and its isomers (2-methyl- and 4-methylphenoxyacetic acid) represent a critical scaffold in both agrochemistry and medicinal chemistry. Historically overshadowed by their chlorinated analogs (e.g., 2,4-D, MCPA), the non-chlorinated methyl isomers have recently re-emerged as potent precursors for antiviral prodrugs and smooth muscle modulators.

This guide analyzes the structure-activity relationships (SAR) of these isomers, contrasting the auxinic activity of the 4-isomer with the distinct pharmacological profile of the 3-isomer , specifically its utility in SARS-CoV-2 therapeutic development.

Chemical Identity & Physicochemical Properties[1][2][3]

The biological divergence of these isomers stems from the steric and electronic effects of the methyl group position on the phenoxy ring.

Table 1: Comparative Physicochemical Profile of Isomers

| Property | 2-Methylphenoxyacetic Acid (Ortho) | 3-Methylphenoxyacetic Acid (Meta) | 4-Methylphenoxyacetic Acid (Para) |

| CAS Number | 1878-49-5 | 1643-15-8 | 1643-15-8 (check specific registry) |

| Molecular Weight | 166.17 g/mol | 166.17 g/mol | 166.17 g/mol |

| pKa (approx) | 3.23 | 3.20 | 3.21 |

| Lipophilicity (LogP) | ~2.1 | ~2.2 | ~2.2 |

| Primary Bio-Activity | Weak Auxin / Contractile Agent | Antiviral / Antispasmodic | Auxin Agonist |

| Key Derivative | MCPA (Herbicide) | SN_22 (Antiviral Prodrug) | 4-CPA Analog |

Plant Physiological Activity (Auxin SAR)

While phenoxyacetic acids are best known as herbicides, the methyl substitution pattern dictates their efficacy as auxin mimics.

Mechanism of Action

Synthetic auxins mimic Indole-3-Acetic Acid (IAA), binding to the TIR1/AFB receptor complex. This promotes the degradation of Aux/IAA transcriptional repressors via the ubiquitin-proteasome pathway, leading to uncontrolled gene expression and cell elongation.

Isomer-Specific Activity

-

4-Methylphenoxyacetic Acid (Para): Exhibits the highest auxin activity among the mono-methyl isomers. The para-position mimics the electron density required for receptor pocket binding, similar to 4-chlorophenoxyacetic acid (4-CPA).

-

2-Methylphenoxyacetic Acid (Ortho): Shows reduced activity due to steric hindrance near the ether linkage, which can interfere with receptor docking. However, when chlorinated at the 4-position (forming MCPA), it becomes a potent herbicide.

-

3-Methylphenoxyacetic Acid (Meta): Generally exhibits the lowest auxin activity . The meta-substitution does not align well with the hydrophobic pocket of the TIR1 receptor, making it biologically "quiet" in plants compared to its isomers.

Figure 1: Auxin signaling pathway highlighting the differential receptor binding efficacy of methylphenoxyacetic acid isomers.

Pharmacological Potential[4][5][6][7]

The 3-methyl isomer has recently shifted from a chemical intermediate to a lead compound in drug discovery.

Antiviral Activity (SARS-CoV-2)

Recent studies have identified 3-methylphenoxyacetic acid as a critical moiety in the design of prodrugs for

-

Mechanism: The lipophilic nature of the 3-methylphenoxyacetyl group enhances cellular permeability. Once intracellular, esterases cleave the moiety to release the active nucleoside analog.

-

Data: Conjugates based on 3-methylphenoxyacetic acid (e.g., compound SN_22) demonstrated superior antiviral potency against SARS-CoV-2 compared to other ester derivatives [1].[1]

Smooth Muscle Modulation

The isomers exhibit opposing effects on smooth muscle tissue, suggesting specific receptor interaction profiles distinct from auxin receptors.

-

3-Methylphenoxyacetic Acid: Acts as a relaxant or specific modulator. Studies on isolated organ baths (duodenum/bladder) show it does not induce the potent contractions seen with other analogs [2].

-

2-Methylphenoxyacetic Acid: Augments contractions induced by KCl and Acetylcholine (ACh), indicating a pro-contractile mechanism likely involving calcium channel modulation.

Experimental Protocol: Synthesis of 3-Methylphenoxyacetic Acid

Objective: Synthesize 3-methylphenoxyacetic acid via Williamson Ether Synthesis with >90% yield.

Reagents:

-

m-Cresol (3-methylphenol)

-

Chloroacetic acid (50% w/v solution)

-

Sodium Hydroxide (NaOH), 30% solution

-

Hydrochloric Acid (HCl), 6M

-

Solvent: Water (reflux) or Ethanol

Protocol Steps:

-

Deprotonation: In a round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 0.1 mol of m-cresol in 30 mL of 30% NaOH. Stir at room temperature for 15 minutes to generate sodium m-cresolate.

-

Alkylation: Heat the solution to 90°C. Add 0.12 mol of chloroacetic acid solution dropwise over 30 minutes. The exotherm must be controlled to maintain gentle reflux.

-

Note: Excess chloroacetic acid is required to drive the reaction to completion due to competitive hydrolysis.

-

-

Reflux: Maintain reflux at 100-105°C for 2-3 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:3).

-

Acidification: Cool the reaction mixture to 10°C in an ice bath. Acidify carefully with 6M HCl to pH 1-2. The product will precipitate as a white/off-white solid.

-

Purification: Filter the crude solid. Recrystallize from hot water or ethanol/water (1:1).

-

Validation: Verify structure via melting point (102-103°C) and IR spectroscopy (C=O stretch at ~1700-1730 cm⁻¹).

Figure 2: Synthesis pathway for 3-methylphenoxyacetic acid via Williamson Ether Synthesis.

Safety & Toxicology

While less toxic than their chlorinated counterparts (e.g., 2,4-D), methylphenoxyacetic acid isomers are classified as Irritants .

-

Acute Toxicity: Harmful if swallowed (Category 4).[2]

-

Local Effects: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

-

Respiratory: May cause respiratory tract irritation (STOT SE 3).[3][2]

-

Handling: Use standard PPE (gloves, goggles, fume hood). Avoid dust inhalation during the acidification and filtration steps.

References

-

Kawsar, S. M. A., et al. (2023). Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2. ResearchGate.

-

Fakili, O. (n.d.). Biological Activity of Phenoxyacetic Acid Derivatives on Smooth Muscle. Scribd / Zahter Tezi.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74235, (3-Methylphenoxy)acetic acid. PubChem.

-

Reddy, S. M., et al. (2020).[4] Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research.

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Substituted Phenoxyacetic Acids

Executive Summary: The Scaffold Paradox

Phenoxyacetic acid (PAA) represents a privileged scaffold in medicinal and agrochemistry. Its utility stems from a unique structural paradox: the carboxylic acid tail provides a consistent ionic anchor (pKa ~3.1–3.5), while the phenyl ring serves as a tunable hydrophobic platform.

This guide dissects the Structure-Activity Relationship (SAR) of PAA derivatives. We will explore how specific substitution patterns shift the molecule's function from a plant hormone mimic (Agro: 2,4-D) to a renal ion transport inhibitor (Pharma: Ethacrynic Acid) and an immunomodulator (Pharma: CRTH2 antagonists).

The Agrochemical Paradigm: Auxin Mimicry

Mechanism of Action: The "Molecular Glue"

Historically, the activity of herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) was explained by the "Two-Point Attachment" theory. However, modern structural biology (Tan et al., 2007) reveals a more elegant mechanism: Molecular Glues .

Synthetic auxins do not merely bind to a receptor; they stabilize the interaction between the F-box protein TIR1 (Transport Inhibitor Response 1) and the Aux/IAA transcriptional repressors. The herbicide fills a hydrophobic cavity at the TIR1-Aux/IAA interface, promoting the ubiquitination and subsequent degradation of the repressor, thereby unleashing uncontrolled growth genes.

SAR of Auxin Herbicides

The efficacy of PAA herbicides relies on strict steric and electronic parameters:

-

The Acid Head: Must be a free carboxylate or a hydrolyzable ester/salt. The distance between the aromatic ring and the carboxyl group is critical; extending the chain (e.g., to phenoxybutyric acid) requires metabolic

-oxidation to the acetic form to become active. -

The Ring Substitution (The 2,4-Rule):

-

Para (4-position): Essential for activity. A hydrophobic group (Cl, CH3) here fits into the hydrophobic pocket of TIR1.

-

Ortho (2-position): Enhances binding affinity by locking the ring conformation relative to the ether oxygen.

-

Meta (3,5-positions): Generally detrimental. Substitution here often creates steric clashes within the TIR1 pocket, abolishing "molecular glue" capability.

-

Visualization: The Auxin Signaling Pathway

Figure 1: The molecular glue mechanism where 2,4-D bridges TIR1 and Aux/IAA, leading to repressor degradation.

The Pharmaceutical Shift: Diuretics & Antagonists

In drug discovery, the PAA scaffold is repurposed. The carboxylic acid still anchors the molecule, but the ring substitutions are designed to block rather than activate pathways.

Ethacrynic Acid (Loop Diuretic)

Ethacrynic acid is a classic example of a PAA derivative (2,3-dichloro-4-(2-methylene-1-oxobutyl)phenoxyacetic acid).

-

Target: Na-K-2Cl cotransporter (NKCC2) in the Loop of Henle.

-

Critical SAR Feature: The

-unsaturated ketone (Michael Acceptor) at the 4-position.-

Unlike 2,4-D, where the 4-position is a static hydrophobic block, Ethacrynic acid uses this position as a "warhead" to form a covalent bond with cysteine residues on the transporter (and GST enzymes).

-

2,3-Dichloro substitution: Provides the necessary lipophilicity and directs the molecule to the renal pocket, but the ketone drives the irreversible inhibition.

-

CRTH2 Antagonists (Asthma/Allergy)

Recent medicinal chemistry has utilized PAA to target CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells).

-

SAR Evolution:

-

Bulky 2-Position: Unlike the small chloro group in herbicides, CRTH2 antagonists often feature massive groups (e.g., cycloalkyl, alkynyl, or sulfonyl-linked aryls) at the ortho position.

-

Mechanism: These bulky groups prevent receptor activation (antagonism) while the acetic acid tail maintains ionic interaction with Arg/Lys residues in the receptor entrance.

-

Quantitative Data Comparison

The following table illustrates how minor structural changes dictate the biological fate of the molecule.

| Compound | Structure (Substituents) | Primary Target | Mechanism | Key SAR Parameter |

| 2,4-D | 2,4-Dichloro | TIR1 (Plant) | Agonist (Glue) | Steric fit of 4-Cl; 2-Cl locks conformation. |

| MCPA | 2-Methyl, 4-Chloro | TIR1 (Plant) | Agonist (Glue) | 2-Me is bioisostere to 2-Cl; retains activity. |

| Ethacrynic Acid | 2,3-Dichloro, 4-Enone | NKCC2 (Human) | Inhibitor (Covalent) | Michael acceptor at C4 is essential for cysteine attack. |

| Fevipiprant * | PAA-core w/ Sulfonamide | CRTH2 (Human) | Antagonist | Bulky N-substitution blocks receptor activation. |

*Note: Fevipiprant is a structural evolution of the PAA pharmacophore, often replacing the ether oxygen with nitrogen, but follows the same acidic-head/lipophilic-tail SAR logic.

Experimental Protocols

Synthesis: Optimized Williamson Ether Protocol

The synthesis of substituted phenoxyacetic acids is a standard nucleophilic substitution (

Safety Note: Chloroacetic acid is highly corrosive and toxic. Phenols are skin irritants.[1] Work in a fume hood.

Workflow Diagram

Figure 2: Step-by-step Williamson ether synthesis for phenoxyacetic acids.

Detailed Protocol

-

Phenoxide Formation: In a round-bottom flask, dissolve 10 mmol of the substituted phenol in 15 mL of 30% NaOH. The excess base ensures complete deprotonation and neutralizes the acid formed later.

-

Reagent Addition: Add 12 mmol of chloroacetic acid (or sodium chloroacetate) slowly. Tip: Adding a catalytic amount of KI (Finkelstein condition) can accelerate the reaction by converting the chloro-reactant to the more reactive iodo-species in situ.

-

Reflux: Heat the mixture to mild reflux (

C) for 60 minutes. The solution should remain homogenous. -

Acidification: Cool the reaction vessel in an ice bath. Slowly add 6M HCl with vigorous stirring until the pH reaches ~1. The phenoxyacetic acid derivative, being insoluble in acidic water, will precipitate as a white/off-white solid.

-

Purification: Filter the solid. Recrystallize from hot water or a water/ethanol mix to remove unreacted phenol and salts.

Validation: Root Elongation Assay (Bioassay)

To confirm "auxin-like" activity (Agro application), a root elongation assay is the standard self-validating protocol.

-

Setup: Germinate Arabidopsis or Cucumber seeds on agar plates containing varying concentrations of the synthesized PAA (

M to -

Control: Solvent-only (DMSO) plates.

-

Readout: After 72 hours, measure primary root length.

-

Interpretation: Potent auxins (like 2,4-D) will drastically inhibit root elongation at micromolar concentrations due to ethylene overproduction and tissue disruption. Inactive analogs (e.g., 3,5-D) will show growth similar to control.

References

-

Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. Link

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science, 66(2), 113-120. Link

-

Schönafinger, K. (2011). Discovery of potent, selective, and orally bioavailable alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists.[2] Journal of Medicinal Chemistry, 54(20), 7299-7317.[2] Link

-

Sommers, C. D., et al. (2020). Ethacrynic Acid: A Review of the History, Pharmacology, and Clinical Use. Journal of Pharmacy Technology. Link

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[1][3][4][5][6] Link

Sources

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. Discovery of potent, selective, and orally bioavailable alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists for the treatment of allergic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Natural Occurrence & Bio-Organic Chemistry of Phenoxyacetic Acid Derivatives

This guide is structured to address the specific scientific nuance of Phenoxyacetic Acid (PAA) derivatives: while the parent compound is a massive synthetic commodity (herbicides/drugs), its direct natural occurrence is a specialized niche in fungal metabolism and lignin chemistry.[1]

Content Type: Technical Whitepaper & Experimental Guide Audience: Natural Product Chemists, Microbiologists, and Drug Discovery Scientists[1]

Executive Summary: The Synthetic-Natural Dichotomy

Phenoxyacetic acid (PAA) is predominantly recognized as a synthetic scaffold, forming the backbone of the "phenoxy" herbicide class (e.g., 2,4-D, MCPA) and modern pharmaceutical agents (e.g., PPAR agonists, COX-2 inhibitors).[1] However, contrary to the assumption that PAA is purely anthropogenic, it exists as a rare but distinct natural metabolite in specific fungal phyla and as a structural motif within complex biopolymers like lignin.[1]

This guide explores the natural occurrence of PAA derivatives, focusing on their biosynthesis in Aspergillus species, their structural role in lignocellulosic matrices, and the bio-inspired evolution of this scaffold in drug development.[1]

Natural Sources & Biosynthetic Origins[1][2]

Fungal Metabolites: The Aspergillus Connection

The primary verified source of free phenoxyacetic acid in nature is the fungal genus Aspergillus.[1] Unlike plants, which predominantly synthesize phenylacetic acid (an auxin), Aspergillus niger has been documented to produce phenoxyacetic acid as a metabolite of 2-phenoxyethanol or via oxidative detoxification pathways.[1]

-

Organism: Aspergillus niger (and select Penicillium strains).[1]

-

Metabolic Context: PAA often arises as a terminal oxidation product of 2-phenoxyethanol (which can be formed naturally via microbial fermentation of alcohols in the presence of phenol precursors).

-

Mechanism: The conversion involves the oxidation of the primary alcohol to a carboxylic acid, catalyzed by alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH).[1]

The Lignin Connection: The "Hidden" Ether Motif

While free PAA is rare, the phenoxy-alkyl-ether linkage (Ar-O-C-C) is one of the most abundant chemical bonds on Earth. It constitutes the

-

Structural Homology: When lignin degrades (via white-rot fungi like Bjerkandera or Phanerochaete), it releases oligomers containing the guaiacyl-glycerol-ether motif.

-

Chemical Relevance: These degradation products are structural analogs of PAA derivatives.[1] The stability of this ether bond is precisely why nature uses it for structural support in wood, and why synthetic chemists use it for metabolic stability in drugs.[1]

Biosynthetic Pathway Visualization

The following diagram illustrates the oxidative conversion of Phenoxyethanol to Phenoxyacetic Acid in fungi, contrasted with the bacterial degradation pathway (reverse logic) often used in bioremediation.

Figure 1: Fungal biosynthesis of Phenoxyacetic Acid via oxidative metabolism, contrasted with bacterial degradation (red dashed line).[1]

Isolation & Characterization Protocols

Isolating naturally occurring PAA derivatives requires distinguishing them from the abundant phenolic acids (like gallic or caffeic acid) which lack the ether linkage.[1]

Protocol A: Extraction from Fungal Broth (Aspergillus niger)

Objective: Isolate PAA and its ether-linked derivatives from liquid culture.[1]

-

Fermentation:

-

Inoculate A. niger in Czapek-Dox medium supplemented with 0.1% phenol (precursor feed).[1]

-

Incubate at 28°C for 7–10 days with agitation (150 rpm).

-

-

Cell Removal:

-

Filter mycelium using Whatman No. 1 filter paper.[1]

-

Centrifuge filtrate at 10,000 x g for 15 min to remove spores.

-

-

Acidification & Extraction (The Critical Step):

-

Adjust pH of the supernatant to 2.0 using 6M HCl.[1] Rationale: PAA (pKa ~3.[1]7) must be protonated to become uncharged and extractable into organic solvent.[1]

-

Extract 3x with equal volumes of Ethyl Acetate (EtOAc) .[1]

-

Note: Avoid Diethyl Ether if possible due to volatility; EtOAc provides better recovery for polar derivatives.[1]

-

-

Purification:

Protocol B: Analytical Verification (HPLC-UV-MS)

System: Agilent 1200 or equivalent with Q-TOF MS.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 20 min.

-

Detection:

Bio-Inspired Drug Development

The natural stability of the phenoxy-ether bond (resistant to esterases and immediate hydrolysis) has made PAA a "privileged scaffold" in medicinal chemistry.

From Nature to Pharmacy

| Derivative Class | Mechanism of Action | Natural Inspiration/Logic |

| Phenoxy-Herbicides (2,4-D) | Auxin Mimic | Mimics Indole-3-Acetic Acid (IAA). The ether bond prevents rapid degradation by plant oxidases, causing uncontrolled growth.[1] |

| Fibrates (Clofibrate) | PPAR- | The isobutyric acid tail mimics fatty acids, while the phenoxy core provides lipophilicity for receptor binding.[1] |

| Glitazars | PPAR- | Uses the phenoxyacetic spacer to position the acidic headgroup into the receptor's polar pocket. |

| COX-2 Inhibitors | Cyclooxygenase Inhibition | Recent derivatives use the PAA scaffold to fit the hydrophobic channel of COX-2, reducing gastric toxicity compared to traditional NSAIDs. |

Structural Activity Relationship (SAR) Workflow

The following diagram depicts how the natural PAA scaffold is chemically modified to create selective therapeutic agents.

Figure 2: SAR evolution of the Phenoxyacetic Acid scaffold from natural metabolite to synthetic drugs.

References

-

Metabolism of Phenoxyacetic Acid by Aspergillus niger. Source: Nature, 1964.[1][2] URL:[Link][1]

-

Phenoxyacetic Acid (Compound Summary). Source: PubChem, National Library of Medicine.[1] URL:[Link][1]

-

Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Source: RSC Advances, 2023.[1] URL:[Link]

-

Oxygenation and Oxidation of Lignin Model Dimers by Fungal Ortho-Methoxyphenolases. Source: ACS Omega, 2024.[1] URL:[Link][1]

-

The evolution of the phenylacetic acid degradation pathway in bacteria. Source: Journal of Molecular Evolution, 2004.[1] URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methylphenoxyacetic Acid via Williamson Ether Synthesis

Abstract

This document provides a comprehensive guide for the synthesis of 3-methylphenoxyacetic acid, a valuable compound in chemical research and development, through the robust and well-established Williamson ether synthesis.[1][2] This guide is intended for researchers, scientists, and professionals in drug development. It offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for product characterization. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis.

Introduction and Significance

3-Methylphenoxyacetic acid and its derivatives are of significant interest in various fields. Notably, several compounds within the broader class of phenoxyacetic acids are recognized for their herbicidal properties, acting as synthetic auxins that disrupt plant growth.[1] The synthesis of these compounds, therefore, is not only a valuable academic exercise but also has practical applications in agrochemistry. The Williamson ether synthesis, a named reaction developed by Alexander Williamson in the 1850s, is a classic and reliable method for preparing ethers, including the target compound of this protocol.[3] It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[3][4]

Mechanistic Insights: The Williamson Ether Synthesis

The synthesis of 3-methylphenoxyacetic acid proceeds via the Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[3][4][5][6] The key steps are as follows:

-

Deprotonation of the Phenol: The reaction is initiated by the deprotonation of the starting material, 3-methylphenol (m-cresol), using a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5] This acid-base reaction generates the nucleophilic 3-methylphenoxide ion. The phenolic proton is sufficiently acidic to be removed by a strong hydroxide base.[7]

-

Nucleophilic Attack: The newly formed 3-methylphenoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of chloroacetic acid.[3] This carbon is bonded to a chlorine atom, which is a good leaving group.

-

Displacement of the Leaving Group: The attack by the phenoxide ion occurs in a concerted step, where the carbon-oxygen bond is formed simultaneously with the breaking of the carbon-chlorine bond.[3] The chloride ion is displaced, and the desired ether linkage is formed, yielding the sodium salt of 3-methylphenoxyacetic acid.

-

Protonation: The final step involves the acidification of the reaction mixture with a strong acid, such as hydrochloric acid (HCl).[7] This protonates the carboxylate salt, leading to the precipitation of the final product, 3-methylphenoxyacetic acid, which can then be isolated.

This SN2 mechanism is most efficient with primary alkyl halides like chloroacetic acid, as steric hindrance is minimal, and the competing elimination reaction is less likely to occur.[3]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 3-methylphenoxyacetic acid.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |

| 3-Methylphenol (m-Cresol) | C₇H₈O | 108.14 | 108-39-4 | ≥99% |

| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 79-11-8 | ≥99.5% |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | ≥97% |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 6M solution |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | ACS grade |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | - |

Equipment

-

250 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel (125 mL)

-

Büchner funnel and filter flask

-

pH paper

-

Beakers and graduated cylinders

-

Ice bath

Synthesis Procedure

-

Preparation of the Phenoxide: In a 250 mL round-bottom flask, dissolve 5.0 g of sodium hydroxide in 25 mL of deionized water. Carefully add 5.4 g (0.05 mol) of 3-methylphenol to the sodium hydroxide solution while stirring. Gentle warming may be applied to facilitate dissolution.

-

Reaction with Chloroacetic Acid: To the solution of sodium 3-methylphenoxide, add 7.1 g (0.075 mol) of chloroacetic acid.

-

Reflux: Equip the round-bottom flask with a reflux condenser and heat the mixture to a gentle boil using a heating mantle.[1] Maintain the reflux for 30-40 minutes with continuous stirring.[7]

-

Cooling and Dilution: After the reflux period, allow the reaction mixture to cool to room temperature. Once cooled, dilute the mixture with approximately 50 mL of water.[7]

-

Acidification and Precipitation: Transfer the diluted reaction mixture to a beaker and place it in an ice bath. Slowly add 6M hydrochloric acid dropwise while stirring until the solution is acidic, which can be confirmed by testing with blue litmus paper or pH paper (target pH of 1-2).[7][8] A white precipitate of 3-methylphenoxyacetic acid should form.

-

Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any remaining inorganic salts.

Purification by Recrystallization

-

Dissolution: Transfer the crude 3-methylphenoxyacetic acid to a beaker and add a minimal amount of hot deionized water to dissolve the solid.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Isolation of the Pure Product: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold deionized water.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Conduct the experiment in a well-ventilated fume hood to avoid inhalation of vapors.

-

Reagent Handling:

-

3-Methylphenol (m-Cresol): Toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[9] Avoid contact with skin, eyes, and clothing.[10]

-

Chloroacetic Acid: Toxic if swallowed, in contact with skin, or if inhaled.[11][12] It causes severe skin burns and eye damage and may cause respiratory irritation.[11][12][13] Handle with extreme care and avoid creating dust.[14]

-

Sodium Hydroxide: Corrosive and can cause severe skin burns and eye damage. Handle with care.

-

Hydrochloric Acid: Corrosive and can cause severe skin and eye damage. The vapor is irritating to the respiratory system.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Product Characterization

The identity and purity of the synthesized 3-methylphenoxyacetic acid should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Appearance | White to off-white solid[15] |

| Molecular Formula | C₉H₁₀O₃[16] |

| Molecular Weight | 166.17 g/mol [16] |

| Melting Point | 102-103 °C[15] |

| Solubility | Soluble in water (4810 mg/L at 25°C)[15] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum should show characteristic peaks corresponding to the aromatic protons, the methylene protons of the ether linkage, and the methyl group protons.

-

¹³C NMR: The carbon NMR spectrum will provide information about the number and types of carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carboxylic acid C=O stretch (around 1700 cm⁻¹) and a broad O-H stretch (around 2500-3300 cm⁻¹).

Workflow and Pathway Diagrams

Experimental Workflow

Caption: Experimental workflow for the synthesis of 3-Methylphenoxyacetic acid.

Reaction Mechanism

Caption: Reaction mechanism for the Williamson ether synthesis of 3-Methylphenoxyacetic acid.

Conclusion

The Williamson ether synthesis provides an effective and straightforward method for the preparation of 3-methylphenoxyacetic acid. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably synthesize this valuable compound for their scientific endeavors. The provided mechanistic insights and characterization data will aid in a comprehensive understanding of the process and confirmation of the final product.

References

-

ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). (3-methylphenoxy)acetic acid. Retrieved from [Link]

-

St. Norbert College. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Acetic acid, (3-methylphenoxy)-. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Chloroacetic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN103058855A - Method for synthesizing phenoxyacetic acid derivative.

-

Journal of Chemical and Pharmaceutical Research. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: m-Cresol. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Synthesis method of 2-methylphenoxyacetic acid. Retrieved from [Link]

-

MiraCosta College. (2012). Chemistry 211 Experiment 4. Retrieved from [Link]

-

MD Topology. (n.d.). (3-Methylphenoxy)aceticacid. Retrieved from [Link]

-

PENTA. (2023). p-Cresol - SAFETY DATA SHEET. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Chloroacetic acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). 3-Methylphenoxyacetic acid, 25 g, CAS No. 1643-15-8. Retrieved from [Link]

-

Chegg. (2020). Williamson Ether Synthesis Synthesis of methylphenoxyacetic acid from cresol and chloroacetic acid Post Lab Question. Retrieved from [Link]

-

Organic Syntheses. (n.d.). l-MENTHOXYACETIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). CN100455557C - The production method of methylphenylacetic acid.

-

PubChem. (n.d.). p-Methylphenoxyacetic acid. Retrieved from [Link]

Sources

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 6. jk-sci.com [jk-sci.com]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

- 8. Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. carlroth.com [carlroth.com]

- 11. carlroth.com [carlroth.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. carlroth.com [carlroth.com]

- 15. 3-METHYLPHENOXYACETIC ACID | 1643-15-8 [chemicalbook.com]

- 16. Acetic acid, (3-methylphenoxy)- | C9H10O3 | CID 74235 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Synthesis and Purification of 3-Methylphenoxyacetic Acid

Abstract

This application note details a robust laboratory protocol for the preparation of 3-methylphenoxyacetic acid (CAS 1643-15-8) via the Williamson ether synthesis. Unlike generic textbook procedures, this guide focuses on the critical process parameters (CPPs) required to maximize yield and purity, specifically addressing the competing hydrolysis of chloroacetic acid and the oxidative sensitivity of m-cresol. The protocol includes a self-validating quality control step utilizing melting point depression analysis to distinguish the meta isomer from its ortho and para analogs.

Chemo-Mechanistic Insight

The synthesis relies on the Williamson Ether Synthesis , a bimolecular nucleophilic substitution (

-

Activation: The weak nucleophile 3-methylphenol (m-cresol) is converted to the highly nucleophilic 3-methylphenoxide ion using a strong base (NaOH).

-

Substitution: The phenoxide ion attacks the

-carbon of the chloroacetate anion, displacing the chloride ion.

Critical Mechanistic Control:

The reaction medium must remain strongly alkaline (

Reaction Scheme

Figure 1: Mechanistic pathway of the synthesis. The phenoxide nucleophile attacks the chloroacetate electrophile, followed by acidification to yield the free acid.

Experimental Protocol

Reagents and Stoichiometry

The following amounts are scaled for a standard laboratory preparation yielding approximately 2-3 grams of product.

| Reagent | MW ( g/mol ) | Mass/Vol | Moles | Equivalents | Role |

| 3-Methylphenol (m-Cresol) | 108.14 | 2.0 g | 0.0185 | 1.0 | Limiting Reagent |

| Chloroacetic Acid (50% aq) | 94.50 | 4.0 mL | ~0.025 | ~1.35 | Electrophile |

| Sodium Hydroxide (NaOH) | 40.00 | 2.5 g | 0.0625 | ~3.4 | Base / Catalyst |

| Water (Solvent) | 18.02 | 10 mL | Excess | - | Solvent |

| HCl (conc. 12M) | 36.46 | ~2-3 mL | Excess | - | Precipitating Agent |

Equipment

-

250 mL Round-bottom flask (RBF)

-

Heating mantle or oil bath

-

Magnetic stir bar

-

Büchner funnel & vacuum flask

-

pH paper (Range 1-14)

Step-by-Step Methodology

Phase 1: Nucleophile Formation

-

Dissolution: In the 250 mL RBF, dissolve 2.5 g NaOH in 10 mL of distilled water .

-

Note: The dissolution is exothermic. Allow to cool slightly to roughly 40°C.

-

-

Phenoxide Generation: Add 2.0 g of m-cresol to the alkaline solution.

-

Observation: The oily cresol drops should dissolve, forming a clear, homogenous solution of sodium 3-methylphenoxide. If the solution remains turbid, the phenol is not fully deprotonated; check that NaOH was fully added.

-

Phase 2: Reaction (Reflux)

-

Addition: Add 4.0 mL of 50% aqueous chloroacetic acid solution to the flask.

-

Caution: Add slowly. The reaction between the acid and the excess base is exothermic.

-

-

Reflux: Attach the reflux condenser. Heat the mixture to a gentle boil (reflux) for 45–60 minutes .

-

Why: Reflux ensures sufficient kinetic energy to overcome the activation energy of the

reaction while preventing solvent loss. -

Process Control: The solution should remain clear to slightly straw-colored. Darkening indicates oxidation of the phenol (avoid excessive air exposure).

-

Phase 3: Isolation and Purification

-

Cooling: Remove the heat source and allow the flask to cool to room temperature.

-

Acidification: Slowly add concentrated HCl dropwise with stirring.

-

Endpoint: Continue until the pH is distinctly acidic (pH 1–2).

-

Observation: A thick, white-to-off-white oil will initially separate, which should crystallize into a solid upon scratching the glass or further cooling in an ice bath.

-

Troubleshooting: If the product remains an oil (oiling out), reheat slightly to dissolve, then cool very slowly with vigorous stirring to induce nucleation.

-

-

Filtration: Collect the crude solid via vacuum filtration using a Büchner funnel. Wash with cold water (2 x 5 mL) to remove trapped NaCl and HCl.

-

Recrystallization: Transfer the crude solid to a beaker. Recrystallize from hot water (approx. 20-30 mL).

-

Technique: Dissolve in minimum boiling water. If colored impurities persist, add activated charcoal, boil for 2 mins, and filter hot. Allow the filtrate to cool slowly to room temperature, then to 4°C.

-

Workflow Diagram

Figure 2: Operational workflow for the isolation of 3-methylphenoxyacetic acid.

Quality Control & Characterization

Melting Point Analysis

The melting point is the primary rapid-validation tool for this synthesis, particularly to distinguish the product from starting materials or isomeric impurities.

| Compound | Melting Point (°C) | Notes |

| 3-Methylphenoxyacetic acid | 102–103°C | Target Product [1, 2] |

| p-Methylphenoxyacetic acid | 135–136°C | Potential Isomeric Impurity |

| o-Methylphenoxyacetic acid | 150–152°C | Potential Isomeric Impurity |

| m-Cresol | 11–12°C | Starting Material (Liquid at RT) |

Acceptance Criteria: The final dried product must have a sharp melting range within ±2°C of the literature value (102–103°C). A broad range (e.g., 95–100°C) indicates wet product or contamination with side products.

Spectral Validation (Expected)

-

IR Spectroscopy: Look for the disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) and the appearance of the carboxylic acid -OH dimer (broad, 2500–3000 cm⁻¹) and the strong Carbonyl C=O stretch (~1700–1730 cm⁻¹).

-

1H NMR (CDCl3):

- 2.3 ppm (s, 3H, Ar-CH3 )

- 4.6 ppm (s, 2H, -O-CH2 -COOH)

- 6.7–7.2 ppm (m, 4H, Ar-H )

Safety and Hazards (HSE)

| Hazard Class | Component | Description | Mitigation |

| Corrosive / Toxic | m-Cresol | Highly toxic by absorption; causes severe burns. | Wear nitrile gloves. Work in fume hood. |

| Corrosive | Chloroacetic Acid | Causes severe skin burns and eye damage. | Avoid contact. Neutralize spills with bicarbonate immediately. |

| Corrosive | NaOH / HCl | Caustic/Acidic burns. | Wear safety goggles. |

| Irritant | Product | 3-Methylphenoxyacetic acid is a skin/eye irritant.[5][6][7] | Handle dried powder in a ventilated area to avoid dust inhalation. |

Waste Disposal: The filtrate contains acidic aqueous waste with traces of phenols. It must be neutralized to pH 7 and disposed of in the Aqueous Organic Waste stream. Do not pour phenolic waste down the drain.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 74235, (3-Methylphenoxy)acetic acid. Retrieved from [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Williamson Ether Synthesis protocols).

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. chegg.com [chegg.com]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Acetic acid, (3-methylphenoxy)- | C9H10O3 | CID 74235 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating 3-Methylphenoxyacetic Acid as a Herbicide

Introduction: Unveiling the Herbicidal Potential of 3-Methylphenoxyacetic Acid

3-Methylphenoxyacetic acid is a member of the phenoxyalkanoic acid class of chemicals, a group well-recognized for its herbicidal properties.[1][2] Structurally similar to the natural plant hormone auxin (indole-3-acetic acid), compounds in this class act as synthetic auxins.[2] When absorbed by susceptible plants, they disrupt normal hormonal balance, leading to uncontrolled and disorganized growth, which ultimately results in plant death.[1] This mode of action is particularly effective against broadleaf weeds.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust experiments for evaluating the herbicidal efficacy and crop selectivity of 3-Methylphenoxyacetic acid. The protocols herein are designed to be self-validating systems, ensuring scientific integrity and generating reliable data for informed decision-making in the development of this compound as a potential herbicide.

Chemical and Physical Properties of 3-Methylphenoxyacetic Acid

A thorough understanding of the test substance's properties is fundamental to experimental design.

| Property | Value | Source |

| Chemical Name | 3-Methylphenoxyacetic acid | [3] |

| CAS Number | 1643-15-8 | [3] |

| Molecular Formula | C₉H₁₀O₃ | [3] |

| Molecular Weight | 166.17 g/mol | [4] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 102-103 °C | [3] |

| Water Solubility | 4810 mg/L at 25°C | [3] |

Mechanism of Action: A Synthetic Auxin Herbicide

3-Methylphenoxyacetic acid, like other phenoxy herbicides, mimics the action of natural auxins. This disruption of auxin homeostasis leads to a cascade of physiological and morphological effects in susceptible broadleaf plants.

Caption: Mechanism of action of 3-Methylphenoxyacetic acid as a synthetic auxin herbicide.

Experimental Design: A Step-by-Step Approach to Herbicide Efficacy Testing

A well-designed experiment is crucial for obtaining meaningful and reproducible results. The following workflow outlines the key stages in testing the herbicidal properties of 3-Methylphenoxyacetic acid.

Caption: Overall experimental workflow for testing 3-Methylphenoxyacetic acid.

PART 1: Selection of Test Plant Species

The choice of plant species is critical for determining the herbicidal spectrum and crop selectivity.

-

Target Weed Species (Broadleaf):

-

Amaranthus retroflexus (Redroot Pigweed): A common and competitive agricultural weed.

-

Sinapis alba (White Mustard): A fast-growing and sensitive indicator species.

-

-

Non-Target Crop Species (Monocot):

-

Triticum aestivum (Wheat): A major cereal crop often grown in rotation with broadleaf crops.[5]

-

Zea mays (Corn): Another important cereal crop.

-

PART 2: Preparation of Test Solutions

Accurate preparation of test solutions is fundamental for reliable dose-response studies.

Protocol 1: Preparation of 3-Methylphenoxyacetic Acid Stock and Working Solutions

-

Stock Solution (e.g., 10,000 ppm or 10 g/L):

-

Accurately weigh 1.0 g of 3-Methylphenoxyacetic acid.

-

Dissolve in a minimal amount of a suitable solvent (e.g., acetone or ethanol) if necessary, as it has good water solubility.

-

Bring the final volume to 100 mL with distilled water containing a non-ionic surfactant (e.g., 0.1% v/v) to ensure proper wetting of the plant foliage.

-

Store the stock solution in a labeled, sealed container in a cool, dark place.

-

-

Working Solutions:

-

Perform serial dilutions of the stock solution to prepare a range of concentrations for the dose-response studies. A logarithmic series is often effective.

-

Example concentrations: 1000, 500, 250, 125, 62.5, and 31.25 ppm (mg/L).

-

Prepare a control solution containing only distilled water and the surfactant.

-

PART 3: Dose-Response Bioassays for Herbicidal Efficacy

Dose-response assays are essential for determining the effective concentration of the herbicide required to control the target weeds.

Protocol 2: Seed Germination and Early Seedling Growth Assay (Pre-emergence)

-

Seed Plating:

-

Place 20-25 seeds of the target weed species (Amaranthus retroflexus or Sinapis alba) on a filter paper in a Petri dish.

-

Prepare at least four replicate plates for each concentration and the control.

-

-

Treatment Application:

-

Add 5 mL of the respective working solution or control solution to each Petri dish.

-

-

Incubation:

-

Seal the Petri dishes with parafilm to prevent evaporation.

-

Incubate in a growth chamber with a controlled temperature (e.g., 25°C) and photoperiod (e.g., 16h light/8h dark).[6]

-

-

Data Collection (after 7-14 days):

-

Record the number of germinated seeds in each plate.

-

Measure the root and shoot length of the seedlings.

-

Calculate the germination percentage and the percentage inhibition of root and shoot growth compared to the control.

-

Protocol 3: Whole Plant Assay (Post-emergence)

-

Plant Growth:

-

Sow seeds of the target weed species in pots containing a standard potting mix.

-

Grow the plants in a greenhouse or growth chamber until they reach the 2-4 true leaf stage.

-

-

Treatment Application:

-

Apply the different concentrations of 3-Methylphenoxyacetic acid and the control solution as a foliar spray until runoff.

-

Use a laboratory spray chamber for uniform application.

-

Include at least four replicate pots for each treatment.

-

-

Data Collection (7, 14, and 21 days after treatment):

-

Visual Injury Assessment: Rate the plants on a scale of 0 to 100%, where 0% is no injury and 100% is complete plant death.[7]

-

Biomass Measurement: At the final assessment, harvest the above-ground plant material, dry it in an oven at 70°C for 72 hours, and record the dry weight.[8]

-

Calculate the percent reduction in biomass compared to the control.

-

Data Presentation: Dose-Response Data for Amaranthus retroflexus

| Concentration (ppm) | Germination (%) | Root Length Inhibition (%) | Shoot Length Inhibition (%) | Visual Injury (%) (21 DAT) | Biomass Reduction (%) (21 DAT) |

| 0 (Control) | |||||

| 31.25 | |||||

| 62.5 | |||||

| 125 | |||||

| 250 | |||||

| 500 | |||||

| 1000 |

PART 4: Crop Phytotoxicity Assays

Assessing the potential for crop injury is a critical step in herbicide development.

Protocol 4: Crop Seedling Emergence and Growth Assay

-

Planting:

-

Sow seeds of the crop species (Triticum aestivum or Zea mays) in pots containing soil.

-

-

Treatment Application (Pre-emergence):

-

Apply the different concentrations of 3-Methylphenoxyacetic acid to the soil surface immediately after planting.

-

-

Data Collection:

-

Record the percentage of seedling emergence over 14 days.

-

Assess any visual signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) at 7, 14, and 21 days after emergence.[7]

-

Measure the shoot height and dry biomass at the end of the experiment.

-

Protocol 5: Crop Foliar Phytotoxicity Assay

-

Plant Growth:

-

Grow the crop species to the 3-4 leaf stage.

-

-

Treatment Application (Post-emergence):

-

Apply the different concentrations of 3-Methylphenoxyacetic acid as a foliar spray.

-

-

Data Collection:

-

Visually assess phytotoxicity at 7, 14, and 21 days after treatment.[5]

-

Record any observed symptoms and their severity.

-

Measure the final shoot dry biomass.

-

Data Presentation: Phytotoxicity Data for Triticum aestivum

| Concentration (ppm) | Emergence (%) | Visual Phytotoxicity (%) (21 DAE) | Shoot Height Reduction (%) (21 DAE) | Biomass Reduction (%) (21 DAE) |

| 0 (Control) | ||||

| 125 | ||||

| 250 | ||||

| 500 | ||||

| 1000 | ||||

| 2000 |

Data Analysis and Interpretation

The collected data should be subjected to appropriate statistical analysis to determine the significance of the observed effects. Dose-response data can be analyzed using non-linear regression to calculate the effective dose required to cause a 50% or 90% response (ED₅₀ or ED₉₀).[9] Analysis of variance (ANOVA) followed by a suitable post-hoc test can be used to compare treatment means.

Conclusion and Future Directions

The experimental framework provided in these application notes offers a robust methodology for the initial evaluation of 3-Methylphenoxyacetic acid as a herbicide. The results from these studies will provide critical data on its herbicidal efficacy against key broadleaf weeds and its selectivity towards important cereal crops. Further research could involve expanding the range of weed and crop species tested, investigating the influence of environmental factors on its activity, and exploring potential synergistic or antagonistic effects in combination with other herbicides.

References

-

ADAMA MCPA. (n.d.). Retrieved from [Link]

-

Apparent Ag. (n.d.). MCPA 750. Retrieved from [Link]

-

Gharde, Y., Singh, P. K., Dubey, R. P., & Gupta, P. K. (2018). Herbicidal efficacy of acetic acid and citric acid base on broad leaf weeds of medicinal crops fields. ResearchGate. Retrieved from [Link]

-

Greenbook.net. (2012, December 19). MCPA AMINE 500 HERBICIDE. Retrieved from [Link]

-

Herbicide Bioassay Study Guide | Analyzeseeds. (n.d.). Retrieved from [Link]

-

Hossain, M. A., & Ishimine, Y. (2007). White mustard (Sinapis alba) resistance to ALS-inhibiting herbicides and alternative herbicides for control in Spain. ResearchGate. Retrieved from [Link]

-

Kaur, P., & Singh, H. P. (2019). Triticum aestivum Assay - A Useful Tool for Environmental Monitoring and Toxicity Assessment. ResearchGate. Retrieved from [Link]

-

Knezevic, S. Z., & Datta, A. (2015). Dose Responses of Five Broadleaf Weeds to Saflufenacil. ResearchGate. Retrieved from [Link]

-

Lancaster, S., & Jones, J. F. (2021, August 29). Conduct soil bioassays to determine herbicide carryover potential. Agronomy eUpdates. Retrieved from [Link]

-

Oliveira, C. E. D., Pinheiro, P. F., Alves, T. D. A., da Silva, J. A., Praça-Fontes, M. M., & Soares, T. C. B. (2023). Phytogenotoxicity of thymol and semisynthetic thymoxyacetic acid in pre/post emergence of model plants and weeds. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). Acetic acid, (3-methylphenoxy)-. Retrieved from [Link]

-

PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. Retrieved from [Link]

-

Richardson, B., & Gous, S. (2016). A new method for assessing herbicide damage in weeds. ResearchGate. Retrieved from [Link]

-

Royal Botanic Gardens, Kew. (n.d.). Germination testing: procedures and evaluation. ResearchGate. Retrieved from [Link]

-

Shrestha, A., & Fidelibus, M. W. (2016, October 11). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Retrieved from [Link]

-

Soltani, N., & Sikkema, P. H. (2022). Bio-Efficiency of Foliar Herbicides Applied with Drift-Reducing Nozzles. MDPI. Retrieved from [Link]

-

Tworkoski, T. (2002). Impact of Acetic Acid Concentration, Application Volume, and Adjuvants on Weed Control Efficacy. ResearchGate. Retrieved from [Link]

-

UC Agriculture and Natural Resources. (n.d.). Herbicide Damage | Herbicide Symptoms. Retrieved from [Link]

-

USDA ARS. (2016, August 12). Germination Test Methods. Retrieved from [Link]

-

Werle, R., & Oliveira, M. (2021). Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. Weed Technology, 35(3), 406-416. Retrieved from [Link]

-

WSSA. (n.d.). Herbicides. Retrieved from [Link]

Sources

- 1. assets.greenbook.net [assets.greenbook.net]

- 2. notulaebotanicae.ro [notulaebotanicae.ro]

- 3. 3-METHYLPHENOXYACETIC ACID | 1643-15-8 [chemicalbook.com]

- 4. Acetic acid, (3-methylphenoxy)- | C9H10O3 | CID 74235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Seed Coating with Bacteria-producing Indole-3-Acetic Acid (IAA) on Germination, Seedling Growth and Nutrient Contents of Vegetable Soybean [Glycine max (L.) Merrill] [arccjournals.com]

- 7. Herbicide Injury Symptoms & Corn Damage: 7 Key Signs [farmonaut.com]

- 8. Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays | Weed Technology | Cambridge Core [cambridge.org]

- 9. mdpi.com [mdpi.com]

Protocol for assessing the auxin-like activity of 3-Methylphenoxyacetic acid

Abstract & Introduction

3-Methylphenoxyacetic acid (3-MPA) serves as a critical structural probe in the study of auxin signaling and herbicide development. Unlike its potent chlorinated analogs (e.g., 2,4-D or MCPA), which possess strong auxin activity due to para-position substitution, 3-MPA carries a methyl group at the meta position. This structural variance makes it an ideal candidate for Structure-Activity Relationship (SAR) studies, often exhibiting weak auxin activity or acting as a competitive antagonist (anti-auxin).

This Application Note provides a rigorous, multi-tiered workflow to quantitatively assess the auxin-like activity of 3-MPA. We utilize a "Triangulated Bioassay Approach" combining phenotypic screening (root inhibition), physiological validation (coleoptile elongation), and molecular confirmation (DR5 reporter expression).

Mechanistic Grounding

To interpret the results of 3-MPA assessment, one must understand the canonical auxin signaling pathway. Synthetic auxins function by mimicking Indole-3-acetic acid (IAA), acting as "molecular glues" that stabilize the interaction between the TIR1/AFB F-box proteins and Aux/IAA transcriptional repressors.

Figure 1: The Canonical Auxin Signaling Pathway This diagram illustrates the ubiquitin-mediated degradation of repressors required for gene activation.

Caption: Ligand binding to TIR1 promotes Aux/IAA degradation, releasing ARF transcription factors to initiate growth responses.

Experimental Protocols

Protocol A: Arabidopsis Root Growth Inhibition Assay (High Sensitivity)

Rationale: Exogenous auxins inhibit primary root elongation in a dose-dependent manner. This is the most sensitive assay for detecting weak auxin activity.

Materials:

-

Arabidopsis thaliana seeds (Col-0 wild type).

-

0.5x Murashige & Skoog (MS) medium + 1% sucrose + 0.8% phytagel.

-

Square petri dishes (120mm).

-

3-MPA (Test), 2,4-D (Positive Control), DMSO (Solvent Control).

Workflow:

-

Stock Preparation: Dissolve 3-MPA in DMSO to create a 100 mM stock.

-

Media Preparation: Prepare 0.5x MS media. After autoclaving, cool to 55°C.

-

Dosing: Add 3-MPA to molten media to achieve final concentrations: 0 (DMSO only), 10 nM, 100 nM, 1 µM, 10 µM, and 100 µM.

-

Critical Control: Ensure the final DMSO concentration is constant (e.g., 0.1%) across all plates, including the zero control.

-

-

Stratification: Surface sterilize seeds. Plate on media. Stratify at 4°C for 2 days in the dark to synchronize germination.

-

Growth: Transfer to growth chamber (22°C, 16h light/8h dark). Place plates vertically to allow roots to grow along the agar surface.

-

Measurement: After 7 days, scan plates on a flatbed scanner. Use ImageJ (NeuronJ plugin) to measure primary root length.

Data Interpretation:

-

Calculate the IC50 (concentration inhibiting root growth by 50%).

-

Expectation: If 3-MPA is a weak auxin, its IC50 will be significantly higher (in the µM range) compared to 2,4-D (nM range).

Protocol B: Wheat Coleoptile Elongation Assay (Specificity)

Rationale: Unlike root inhibition (which can be caused by toxicity), coleoptile elongation is a specific physiological response to auxin-induced cell wall loosening (Acid Growth Theory).

Workflow:

-

Etiolation: Germinate wheat seeds in vermiculite in complete darkness at 25°C for 3-4 days. Coleoptiles should be 2-3 cm long.

-

Sectioning: Under safe green light, excise 10 mm segments from the sub-apical region (3 mm below the tip).

-

Why: The tip is the source of endogenous auxin; removing it makes the tissue dependent on exogenous sources.

-

-

Depletion: Float segments in distilled water for 2 hours to deplete endogenous auxin.

-